1,1'-(But-2-yne-1,4-diyldisulfonyl)bis(4-tert-butylbenzene)
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Overview
Description
1,1’-(But-2-yne-1,4-diyldisulfonyl)bis(4-tert-butylbenzene) is a complex organic compound characterized by its unique structure, which includes a but-2-yne-1,4-diyldisulfonyl group linked to two 4-tert-butylbenzene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(But-2-yne-1,4-diyldisulfonyl)bis(4-tert-butylbenzene) typically involves the reaction of but-2-yne-1,4-diol with sulfonyl chloride derivatives in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the process is usually carried out at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,1’-(But-2-yne-1,4-diyldisulfonyl)bis(4-tert-butylbenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide or thiol groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides or thiols.
Scientific Research Applications
1,1’-(But-2-yne-1,4-diyldisulfonyl)bis(4-tert-butylbenzene) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1’-(But-2-yne-1,4-diyldisulfonyl)bis(4-tert-butylbenzene) involves its interaction with molecular targets through its functional groups. The sulfonyl groups can form strong interactions with nucleophiles, while the aromatic rings can participate in π-π stacking interactions. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(But-2-yne-1,4-diyldisulfonyl)bis(4-methylbenzene)
- 1,1’-(But-2-yne-1,4-diyldisulfanediyl)bis(2-methylbenzene)
- 2-Butyne-1,4-diol
Uniqueness
1,1’-(But-2-yne-1,4-diyldisulfonyl)bis(4-tert-butylbenzene) is unique due to the presence of tert-butyl groups on the aromatic rings, which can enhance its stability and influence its reactivity. Additionally, the but-2-yne-1,4-diyldisulfonyl group provides a versatile functional group for further chemical modifications.
Properties
CAS No. |
56163-40-7 |
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Molecular Formula |
C24H30O4S2 |
Molecular Weight |
446.6 g/mol |
IUPAC Name |
1-tert-butyl-4-[4-(4-tert-butylphenyl)sulfonylbut-2-ynylsulfonyl]benzene |
InChI |
InChI=1S/C24H30O4S2/c1-23(2,3)19-9-13-21(14-10-19)29(25,26)17-7-8-18-30(27,28)22-15-11-20(12-16-22)24(4,5)6/h9-16H,17-18H2,1-6H3 |
InChI Key |
GTZUMOMDRBQDNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)CC#CCS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
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